molecular formula C10H7FN4 B1375146 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile CAS No. 1343363-47-2

2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile

Cat. No.: B1375146
CAS No.: 1343363-47-2
M. Wt: 202.19 g/mol
InChI Key: VFQMABBUQGBMGG-UHFFFAOYSA-N
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Description

2-(3-Amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile is an organic compound that features a pyrazole ring substituted with an amino group and a fluorobenzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a suitable 1,3-diketone or β-keto ester under acidic or basic conditions.

    Coupling with Fluorobenzonitrile: The final step involves coupling the amino-substituted pyrazole with 5-fluorobenzonitrile. This can be done using palladium-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig amination.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or amide.

    Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or amides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Biological Probes: Used in the development of probes for studying biological processes.

Industry:

    Materials Science:

Mechanism of Action

The mechanism of action of 2-(3-amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile in biological systems involves its interaction with specific molecular targets. The amino group and the fluorobenzonitrile moiety can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their function. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

    2-(3-Amino-1H-pyrazol-1-yl)benzonitrile: Lacks the fluorine atom, which can significantly alter its chemical reactivity and biological activity.

    5-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile: Similar structure but without the amino group, affecting its interaction with biological targets.

Uniqueness: 2-(3-Amino-1H-pyrazol-1-yl)-5-fluorobenzonitrile is unique due to the presence of both the amino group and the fluorine atom, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3-aminopyrazol-1-yl)-5-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN4/c11-8-1-2-9(7(5-8)6-12)15-4-3-10(13)14-15/h1-5H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQMABBUQGBMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C#N)N2C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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